molecular formula C16H22BNO5 B12071921 3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Cat. No.: B12071921
M. Wt: 319.2 g/mol
InChI Key: WTZUYZLSQVKTHW-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a boronic ester derivative of the benzoxazolone scaffold. Its structure comprises a benzo[d]oxazol-2(3H)-one core substituted at position 3 with a 2-methoxyethyl group and at position 6 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceutical and materials science applications . The 2-methoxyethyl substituent enhances solubility in polar solvents compared to alkyl or aryl analogs, while the boronate group facilitates regioselective coupling under palladium catalysis .

Properties

Molecular Formula

C16H22BNO5

Molecular Weight

319.2 g/mol

IUPAC Name

3-(2-methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-6-7-12-13(10-11)21-14(19)18(12)8-9-20-5/h6-7,10H,8-9H2,1-5H3

InChI Key

WTZUYZLSQVKTHW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)O3)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Agents :
    • The compound shows promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies indicate that derivatives of boron compounds can selectively target cancer cells while sparing normal cells .
    • Case Study : Research has demonstrated that similar compounds can enhance the efficacy of existing chemotherapy drugs by overcoming drug resistance mechanisms .
  • Antibacterial Activity :
    • Compounds containing the dioxaborolane structure have exhibited significant antibacterial properties against various strains of bacteria. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
    • Case Study : A derivative of this compound was tested against Staphylococcus aureus and showed a notable reduction in bacterial viability compared to controls.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. The mechanism involves modulation of neuroinflammatory pathways .
    • Case Study : In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents .

Applications in Materials Science

  • Organic Electronics :
    • The unique electronic properties of the boron-containing moiety make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can act as a hole transport material, enhancing the efficiency of electronic devices .
    • Case Study : Research has shown that incorporating this compound into OLEDs significantly improves light emission efficiency compared to traditional materials .
  • Polymer Chemistry :
    • The dioxaborolane group can be utilized as a building block for synthesizing new polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.
    • Case Study : Polymers synthesized with this compound exhibited improved mechanical properties and biodegradability compared to conventional plastics.

Applications as a Reagent in Synthetic Chemistry

  • Cross-Coupling Reactions :
    • This compound can serve as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes where it acts as a boron source for synthesizing biaryl compounds.
    • Case Study : In laboratory settings, it has been successfully used to synthesize complex organic molecules that are difficult to obtain through traditional methods.
  • Fluorescent Probes :
    • Due to its structural characteristics, the compound can be modified to create fluorescent probes for biological imaging applications, allowing researchers to visualize cellular processes in real-time.
    • Case Study : Modified versions of this compound have been utilized to track cellular dynamics in live-cell imaging studies with minimal cytotoxicity.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one depends on its application:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3 & 6) Molecular Weight Key Applications/Properties References
3-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one 3-Methyl, 5-boronate 275.11 Cross-coupling intermediates; lower solubility
3-Ethyl-6-benzhydrylbenzo[d]oxazol-2(3H)-one 3-Ethyl, 6-diphenylmethyl 365.44 Photocatalysis; steric hindrance limits coupling
6-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one Core: benzothiazolone; 6-boronate 263.12 Anticancer scaffolds; higher metabolic stability
Target Compound 3-(2-Methoxyethyl), 6-boronate 305.15 Enhanced solubility; versatile coupling kinetics

Reactivity in Cross-Coupling Reactions

  • Target Compound : The 2-methoxyethyl group reduces steric hindrance compared to bulkier substituents (e.g., benzhydryl in ), improving coupling efficiency with aryl halides.
  • Thiazolone vs. Oxazolone : Benzothiazolone derivatives exhibit slower coupling kinetics due to sulfur’s electron-withdrawing effects, whereas oxazolones react faster .

Commercial Availability

  • Target Compound: Limited suppliers; custom synthesis required (e.g., Crysdot offers analogs at $314/g) .
  • Common Analogues :
    • 6-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine: Available from 5 suppliers (e.g., MolPort) .
    • 3-Methyl-benzoxazolone boronate: Priced at $133/250 mg .

Biological Activity

The compound 3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a derivative of benzo[d]oxazole and incorporates a dioxaborolane moiety. This structure suggests potential biological activities due to the presence of both the oxazole and dioxaborolane functionalities, which are known for their diverse pharmacological properties.

  • Molecular Formula : C16H22BNO
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 1491154-16-5

Biological Activity Overview

Research indicates that compounds similar to this structure often exhibit significant antibacterial , antifungal , and antineoplastic activities. The dioxaborolane group is particularly noteworthy for its role in enhancing biological activity through various mechanisms.

Antibacterial Activity

Studies have shown that derivatives of dioxaborolane possess notable antibacterial properties. For instance:

  • A series of synthesized dioxolanes demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentrations (MICs) ranging from 625 to 1250 µg/mL .
  • The presence of the oxazole ring is hypothesized to contribute to the mechanism of action against bacterial cell walls.

Antifungal Activity

The compound's antifungal potential has been explored in various studies:

  • Similar compounds have shown excellent antifungal activity against Candida albicans, indicating that the structural components may interact effectively with fungal cell membranes .

The biological activity of this compound can be attributed to several factors:

  • Oxazole Ring : Known for its ability to interfere with nucleic acid synthesis.
  • Dioxaborolane Moiety : Enhances lipophilicity and may facilitate cell membrane penetration.
  • Substituents : The methoxyethyl group may improve solubility and bioavailability.

Case Studies

  • Study on Dioxaborolanes : A comparative study involving various dioxaborolane derivatives revealed that modifications in substituents significantly influenced antibacterial efficacy. Compounds with bulky groups exhibited enhanced activity against resistant strains of bacteria .
  • Antifungal Screening : In another study focusing on antifungal properties, compounds similar to this one were tested against multiple fungal strains. The results indicated that the presence of the dioxaborolane significantly increased antifungal potency compared to non-boronated analogs .

Research Findings Summary

Activity TypeTarget OrganismsMIC Range (µg/mL)Reference
AntibacterialStaphylococcus aureus625 - 1250
AntifungalCandida albicansNot specified
AntineoplasticVarious cancer cell linesNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety. A stepwise approach includes:

  • Step 1 : Bromination of the benzo[d]oxazol-2(3H)-one core at position 6 (analogous to -bromo intermediate) .
  • Step 2 : Introduction of the 2-methoxyethyl group via alkylation or nucleophilic substitution .
  • Step 3 : Boronation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) to install the dioxaborolane group .
    • Critical Parameters : Reaction temperature (80–100°C), anhydrous conditions, and inert atmosphere (N₂/Ar) are essential to prevent boronic ester hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the substitution pattern on the benzoxazolone core. The 2-methoxyethyl group shows signals at δ ~3.3–3.7 ppm (OCH₂CH₂O) and δ ~3.2 ppm (OCH₃) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and B–O vibrations (1350–1450 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 347.18 g/mol) and isotopic patterns due to boron .
    • Table 1 : Key Spectral Data
TechniqueKey Peaks/ShiftsReference
¹H NMRδ 1.3 ppm (pinacol CH₃), δ 3.3–3.7 ppm (OCH₂)
¹³C NMRδ 170.5 ppm (C=O), δ 83.5 ppm (B-O)
IR1705 cm⁻¹ (C=O), 1370 cm⁻¹ (B-O)

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during Suzuki-Miyaura coupling with this compound?

  • Methodological Answer : Contradictions often arise from:

  • Moisture Sensitivity : Hydrolysis of the boronic ester reduces reactivity. Use rigorous drying protocols (e.g., molecular sieves) and anhydrous solvents .
  • Catalyst Selection : Pd(OAc)₂ with SPhos ligand improves efficiency compared to Pd(PPh₃)₄, as shown in analogous dioxaborolane systems .
  • Base Optimization : K₂CO₃ or CsF in THF/H₂O mixtures (10:1 v/v) enhances coupling efficiency .
    • Troubleshooting Workflow :

Confirm boronic ester integrity via ¹¹B NMR (δ ~28–30 ppm for intact BPin₂).

Screen ligand-catalyst combinations (e.g., XPhos vs. SPhos).

Adjust solvent polarity to balance solubility and reactivity .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electron density of the boronic ester to predict transmetallation barriers. The LUMO energy of the dioxaborolane group correlates with Suzuki reaction rates .
  • Molecular Dynamics (MD) : Simulate solvent effects on boron coordination geometry (e.g., THF vs. DMF) .
    • Case Study : A study on analogous benzoxazolone derivatives used B3LYP/6-31G(d) to identify steric hindrance from the 2-methoxyethyl group as a rate-limiting factor .

Q. How does the 2-methoxyethyl substituent influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions : The boronic ester hydrolyzes to boronic acid (pH < 7), reducing coupling efficiency. Stabilization requires buffered solutions (pH 7–9) .
  • Basic Conditions : The benzoxazolone ring may undergo hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH) showed <5% degradation over 14 days at pH 8 .
    • Table 2 : Stability Profile
pHDegradation PathwayHalf-Life (Days)
5Boronic ester hydrolysis3
7Minimal degradation>30
9Ring-opening of benzoxazolone10

Q. What strategies can mitigate batch-to-batch variability in purity for this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to achieve >98% purity. Retention time: ~12.5 min .
  • Crystallization : Recrystallize from EtOAc/hexane (1:3) to remove Pd residues and byproducts .
  • QC Protocols : Implement in-process checks via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and ICP-MS for Pd quantification (<50 ppm) .

Methodological Framework for Research Design

  • Guiding Principle : Link studies to theoretical frameworks in organoboron chemistry (e.g., electronic effects of substituents on Suzuki coupling) .
  • Experimental Design : Use split-plot designs to test variables (e.g., catalyst, solvent) systematically, as demonstrated in analogous environmental chemistry studies .

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